

PD 123319: A Technical Guide to its Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: PD 123319

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.^{[1][2][3][4][5]} It is a critical tool in pharmacological research for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the Angiotensin II Type 1 (AT1) receptor.^[4] This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of **PD 123319**, including detailed experimental protocols and visualizations of key signaling pathways.

Chemical and Physical Properties

PD 123319 is synthetically derived and is typically available as a ditrifluoroacetate salt hydrate.^{[6][7][8]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(6S)-1-[[4-(dimethylamino)-3-methylphenyl)methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid	[4]
Synonyms	S-(+)-1-[(4-(Dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid di(trifluoroacetate) salt hydrate, PD 123,319	[6]
Molecular Formula	C ₃₁ H ₃₂ N ₄ O ₃ · 2CF ₃ CO ₂ H	[1][8]
Molecular Weight	736.67 g/mol (ditrifluoroacetate salt)	[1][7][8]
CAS Number	136676-91-0 (ditrifluoroacetate salt)	[1][4][7][8]
Appearance	Powder	[6]
Purity	≥98% (by HPLC)	[1][6][7][8]
Solubility	Soluble in water to 100 mM	[1][4]
SMILES String	<chem>CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O</chem>	[4]
Storage	Store at -20°C, desiccated	[1][4][6][8]

Mechanism of Action and Receptor Binding Profile

PD 123319 functions as a selective antagonist at the Angiotensin II AT2 receptor. Its high affinity and selectivity make it an invaluable tool for distinguishing the effects of AT2 receptor signaling from those of the AT1 receptor.

Receptor Affinity and Selectivity

The binding affinity of **PD 123319** for the AT2 receptor has been characterized in various tissues and cell preparations. The following table summarizes key quantitative data regarding its receptor binding profile.

Parameter	Value	Tissue/Cell Type	Reference
IC ₅₀	34 nM	Rat Adrenal Tissue	[1][2][3][4][5]
IC ₅₀	210 nM	Rat Brain	[1][4][7][8]
IC ₅₀	6.9 nM	Bovine Adrenal Glomerulosa Cells (AT2 site)	[2][3][5]
K _i	≈ 12 nM	AT2 Receptor	[9]
Selectivity	~10,000-fold for AT2 over AT1 receptor	[9]	

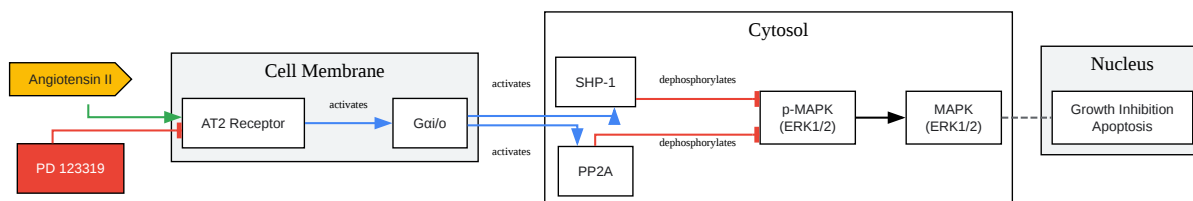
PD 123319 shows minimal to no effect on the DuP-753 sensitive AT1 receptor binding sites.[2][3][5]

AT2 Receptor Signaling Pathways

The AT2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates several signaling cascades that are distinct from and often oppose the actions of the AT1 receptor. **PD 123319**, as an antagonist, blocks these downstream effects. The primary signaling pathways modulated by the AT2 receptor are:

- **Activation of Serine/Threonine Phosphatases:** The AT2 receptor is coupled to Gai/o proteins, leading to the activation of phosphatases such as SH2 domain-containing phosphatase 1 (SHP-1), protein phosphatase 2A (PP2A), and mitogen-activated protein kinase

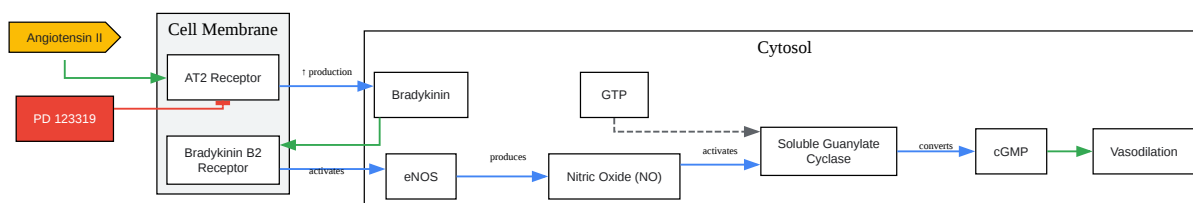
phosphatase-1 (MKP-1).[2][10] These phosphatases can dephosphorylate and inactivate kinases like ERK1/2, thereby inhibiting cell growth and promoting apoptosis.[6]



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AT2 Receptor-Mediated Phosphatase Activation

- **Bradykinin/Nitric Oxide/cGMP Pathway:** AT2 receptor stimulation can increase the production of bradykinin, which in turn activates bradykinin B2 receptors, leading to the synthesis of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[2][6] NO then stimulates soluble guanylate cyclase to produce cyclic guanosine monophosphate (cGMP), a second messenger that promotes vasodilation.[2][6]



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AT2 Receptor-Mediated Vasodilation Pathway

- Activation of Phospholipase A₂: The AT₂ receptor can also stimulate phospholipase A₂ (PLA₂), leading to the release of arachidonic acid, which can be further metabolized to various eicosanoids that have diverse biological effects.[\[2\]](#)[\[10\]](#)

Experimental Protocols

The following protocols are generalized methodologies based on common practices in the field for studying AT₂ receptor antagonists like **PD 123319**. Researchers should optimize these protocols for their specific experimental systems.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the inhibitory constant (K_i) of **PD 123319** for the AT₂ receptor.

Materials:

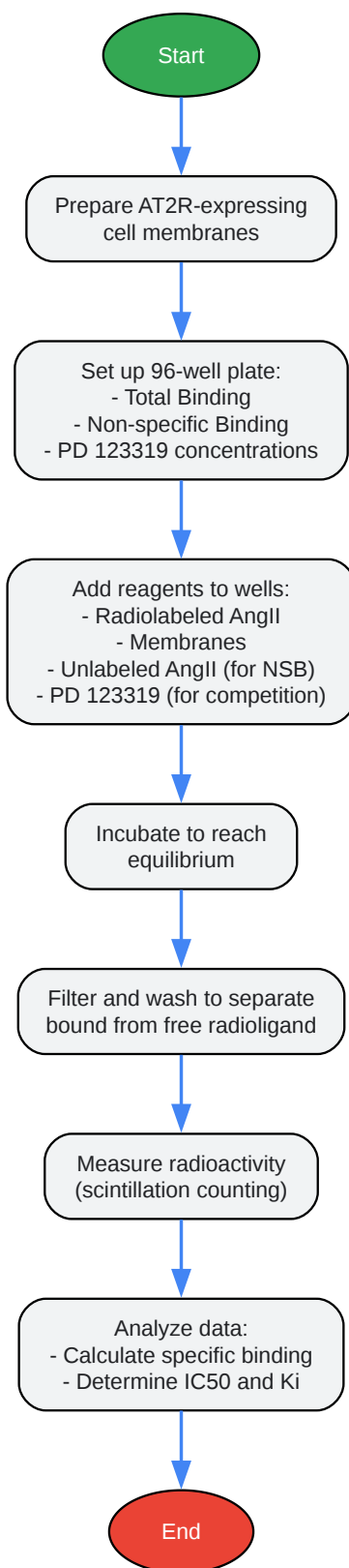
- Cell membranes expressing the AT₂ receptor
- Radiolabeled Angiotensin II (e.g., ¹²⁵I-Angiotensin II)
- **PD 123319**
- Unlabeled Angiotensin II (for determining non-specific binding)
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- 96-well plates
- Glass fiber filters
- Filtration apparatus
- Scintillation counter and fluid

Procedure:

- Membrane Preparation: Homogenize tissues or cells expressing AT₂ receptors in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the

assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

- **Assay Setup:** In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of **PD 123319**.
- **Total Binding:** Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, and the membrane preparation to the wells.
- **Non-specific Binding:** Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, a high concentration of unlabeled Angiotensin II, and the membrane preparation to the wells.
- **Competitive Binding:** Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, varying concentrations of **PD 123319**, and the membrane preparation to the wells.
- **Incubation:** Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- **Filtration:** Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- **Counting:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the **PD 123319** concentration to determine the IC_{50} value. Calculate the K_i value using the Cheng-Prusoff equation.



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Competitive Radioligand Binding Assay Workflow

In Vivo Administration in Rodent Models

This protocol provides a general guideline for administering **PD 123319** to rats to study its in vivo effects. Dosing and route of administration may vary depending on the specific research question.

Materials:

- **PD 123319**
- Vehicle (e.g., sterile saline)
- Rats (strain and age appropriate for the study)
- Administration equipment (e.g., syringes and needles for injection, osmotic minipumps for continuous infusion)

Procedure:

- Dose Preparation: Dissolve **PD 123319** in the appropriate vehicle to the desired concentration. Ensure the solution is sterile if administered parenterally.
- Animal Handling: Acclimatize animals to the experimental conditions to minimize stress.
- Administration:
 - Intraperitoneal (i.p.) Injection: Doses ranging from 0.3 to 10 mg/kg have been used to study inflammatory conditions.[\[11\]](#)
 - Subcutaneous (s.c.) Infusion: For chronic studies, osmotic minipumps can be implanted subcutaneously to deliver a continuous dose, for example, 30 mg/kg/day.[\[12\]](#)[\[13\]](#)
 - Intracerebroventricular (i.c.v.) Injection: For central nervous system studies, direct administration into the cerebral ventricles may be required.
- Monitoring: Observe the animals for any adverse effects and monitor relevant physiological parameters (e.g., blood pressure, heart rate) as required by the experimental design.

- **Endpoint Analysis:** At the conclusion of the study, collect tissues or perform functional assays to assess the effects of **PD 123319** treatment.

Biological Effects and Research Applications

PD 123319 has been utilized in a wide range of studies to investigate the role of the AT2 receptor in various physiological and pathological processes. Key findings include:

- **Cardiovascular System:** The AT2 receptor, and thus its blockade by **PD 123319**, is implicated in the regulation of blood pressure, cardiac hypertrophy, and fibrosis.[\[4\]](#)[\[14\]](#)
- **Inflammation and Oxidative Stress:** **PD 123319** has been shown to reduce Angiotensin II-induced oxidative stress and exhibit anti-inflammatory properties in models of colitis.[\[4\]](#)[\[9\]](#)[\[11\]](#)
- **Renal Function:** The AT2 receptor plays a role in renal physiology, and **PD 123319** can be used to dissect its specific contributions.[\[4\]](#)
- **Neuropathic Pain:** The AT2 receptor is a target for the development of novel analgesics for neuropathic pain, with **PD 123319** serving as a key research tool.[\[10\]](#)

Conclusion

PD 123319 is an indispensable pharmacological tool for the specific investigation of the Angiotensin II Type 2 receptor. Its high selectivity allows for the clear differentiation of AT2 receptor-mediated effects from those of the AT1 receptor. This technical guide has provided a detailed overview of its properties, mechanism of action, and experimental applications, serving as a valuable resource for researchers in the fields of pharmacology, cardiovascular biology, and drug discovery.

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